molecular formula C11H22FN B1531872 (1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine CAS No. 2165724-70-7

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine

Cat. No. B1531872
M. Wt: 187.3 g/mol
InChI Key: NUMGFHUVBLZULR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Fluoro-N-hexylcyclopentan-1-amine, also known as FHCP, is a synthetic organic compound with a variety of applications in scientific research. FHCP is a chiral molecule, meaning it has two different forms that are mirror images of each other. It is structurally similar to some neurotransmitters, and is used as a research tool to study their effects. FHCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been used in laboratory experiments to investigate the effects of various compounds on the human body.

Scientific Research Applications

Fluorinated Amines in Medicinal Chemistry

Fluorinated amines are of paramount importance in medicinal chemistry due to their ability to manipulate physicochemical properties for drug development. A practical, catalyst-free method for the reductive trifluoroethylation of amines using trifluoroacetic acid demonstrates the utility of fluorinated amines in synthesizing medicinally relevant functionalized tertiary β-fluoroalkylamine cores. This method exhibits remarkable functional group tolerance, proceeding without the rigorous exclusion of moisture or oxygen, highlighting the adaptability of fluorinated amines in synthesizing complex molecular architectures necessary for pharmaceutical applications (Andrews, Faizova, & Denton, 2017).

Detection of Volatile Amines

In the context of environmental and food safety, the detection of volatile amine vapors is crucial. A study on the development of a fluorescent sensor for the light-up detection of amine vapors through aggregation-induced emission (AIE) properties shows the importance of fluorinated compounds in sensing technologies. This sensor can differentiate amine vapors from various volatile organic compounds, indicating the potential of fluorinated amines in environmental monitoring and food spoilage detection (Gao et al., 2016).

Synthesis of Complex Amines

The synthesis of complex amines, such as bicyclo[1.1.1]pentan-1-amine, through novel synthetic routes also highlights the significance of fluorinated amines. A new route from 1-azido-3-iodobicyclo[1.1.1]pentane demonstrates the versatility of fluorinated amines in accessing unique and important moieties for medicinal chemistry, offering flexible and scalable alternatives to traditional synthetic approaches (Goh et al., 2014).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGFHUVBLZULR-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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